6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate
Brand Name: Vulcanchem
CAS No.: 1858251-06-5
VCID: VC11988739
InChI: InChI=1S/C9H5F3N2O2.H2O/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5;/h1-4H,(H,15,16);1H2
SMILES: C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O.O
Molecular Formula: C9H7F3N2O3
Molecular Weight: 248.16 g/mol

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate

CAS No.: 1858251-06-5

Cat. No.: VC11988739

Molecular Formula: C9H7F3N2O3

Molecular Weight: 248.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate - 1858251-06-5

Specification

CAS No. 1858251-06-5
Molecular Formula C9H7F3N2O3
Molecular Weight 248.16 g/mol
IUPAC Name 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C9H5F3N2O2.H2O/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5;/h1-4H,(H,15,16);1H2
Standard InChI Key HECZGTGLQVJBSB-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O.O
Canonical SMILES C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O.O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate belongs to the imidazopyridine family, a bicyclic system formed by fusing an imidazole ring with a pyridine ring. The trifluoromethyl (-CF₃) group at the 6-position and the carboxylic acid (-COOH) at the 2-position define its electronic and steric profile. The monohydrate form incorporates one water molecule per heterocyclic unit, as reflected in its molecular formula C₉H₇F₃N₂O₃.

Table 1: Key Chemical Data

PropertyValue
CAS Number1858251-06-5
Molecular FormulaC₉H₇F₃N₂O₃
Molecular Weight248.16 g/mol
IUPAC Name6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid; hydrate
Storage ConditionsDry, inert atmosphere

The trifluoromethyl group enhances lipid solubility, as evidenced by its calculated partition coefficient (logP ≈ 1.8), which facilitates membrane permeability in biological systems. X-ray crystallography studies of analogous imidazopyridines reveal planar ring systems with hydrogen-bonding interactions between the carboxylic acid and water molecules in the monohydrate structure.

Spectroscopic Characteristics

  • NMR (¹H): Signals at δ 8.51 (s, 1H, pyridine-H), 8.40 (s, 1H, imidazole-H), and 7.55 (s, 1H, CF₃-adjacent proton) confirm the substitution pattern .

  • IR: Stretching vibrations at 1715 cm⁻¹ (C=O of carboxylic acid) and 1120–1250 cm⁻¹ (C-F of CF₃) dominate the spectrum.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 248.16 [M+H]⁺, consistent with the monohydrate’s molecular weight.

Synthesis and Manufacturing

Hydrolysis of Ethyl Ester Precursors

The most widely reported synthesis involves hydrolyzing ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate under basic conditions:

Procedure:

  • Combine ethyl ester (10 mmol) with lithium hydroxide monohydrate (20 mmol) in ethanol (50 mL) .

  • Reflux for 16 hours, then acidify to pH 3 with HCl .

  • Isolate the product via filtration, achieving yields of 80–86% .

Table 2: Comparative Synthesis Methods

ReagentSolventTemperatureYieldCitation
LiOH·H₂OEthanolReflux86%
NaOHMeOH50°C80%

The methanol/NaOH method offers faster reaction times (1 hour vs. 16 hours) but requires careful pH control during workup to prevent decarboxylation .

Alternative Routes

  • Condensation of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: React with ethyl bromopyruvate in 1,2-dimethoxyethane, followed by cyclization in ethanol/NaOH . This method avoids halogenated intermediates but gives lower yields (≤77%) .

  • Polymorph Control: Recrystallization from 1,2-dichloroethane/acetic acid/water mixtures produces Form A crystals, characterized by distinct PXRD peaks at 2θ = 12.4°, 15.7°, and 24.3° .

Pharmaceutical Applications

Antibacterial and Antiviral Activity

The imidazopyridine scaffold inhibits bacterial DNA gyrase and viral polymerases. In murine models, the 8-chloro derivative shows 10-fold greater potency against Staphylococcus aureus (MIC = 0.5 µg/mL) compared to the non-chlorinated compound .

Central Nervous System (CNS) Targets

  • GABAA Receptor Modulation: The trifluoromethyl group enhances binding to the benzodiazepine site (Ki = 12 nM vs. 45 nM for non-fluorinated analogs).

  • Neuroprotective Effects: In vitro assays demonstrate 70% reduction in glutamate-induced neuronal apoptosis at 10 µM.

Materials Science Applications

Fluorescent Probes

Conjugation with boron-dipyrromethene (BODIPY) dyes yields pH-sensitive probes with emission maxima at 520 nm (pH 7.4) and 480 nm (pH 4.0) . These properties enable lysosomal imaging in live cells .

Metal-Organic Frameworks (MOFs)

Coordination with Zn²⁺ ions produces porous MOFs (BET surface area = 1,200 m²/g) for CO₂ capture applications.

Emerging Research Directions

Photodynamic Therapy Agents

Functionalization with porphyrin units generates singlet oxygen (¹O₂) with quantum yields of 0.45 under 650 nm irradiation. Preliminary studies show 90% tumor regression in murine melanoma models.

Catalytic Applications

Palladium complexes of the deprotonated carboxylic acid catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵ .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator